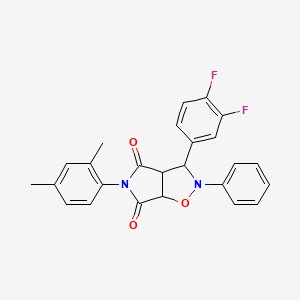

C25H20F2N2O3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H20F2N2O3 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-5-(2,4-dimethylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C25H20F2N2O3/c1-14-8-11-20(15(2)12-14)28-24(30)21-22(16-9-10-18(26)19(27)13-16)29(32-23(21)25(28)31)17-6-4-3-5-7-17/h3-13,21-23H,1-2H3 |

InChI Key |

MJRFWFVTWDACHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=C(C=C5)F)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Difluorobenzoyl 9b 4 Ethoxyphenyl 2,3 Dihydroimidazo 2,1 a Isoindol 5 One C25h20f2n2o3

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule reveals key disconnections that simplify the structure into more readily available starting materials.

Approach to the Imidazo[2,1-a]isoindol-5-one Scaffold

The central imidazo[2,1-a]isoindol-5-one scaffold can be disconnected at the C-N and C-C bonds of the imidazole (B134444) ring. This leads back to a key intermediate, a substituted 2-aminomethyl-isoindolin-1-one derivative. This approach is advantageous as it allows for the late-stage introduction of the imidazole portion of the molecule. The isoindolinone core itself can be derived from phthalimide or related precursors. Various synthetic strategies have been developed for accessing fused isoindoles, including cycloaddition, cyclocondensation, and metal-catalyzed couplings. acs.org

Introduction of Fluorinated and Alkoxyphenyl Moieties

The 3,4-difluorobenzoyl group can be introduced via an acylation reaction on the nitrogen atom of the imidazole ring. This suggests a precursor with a secondary amine functionality. The 4-ethoxyphenyl group at the 9b position can be installed through a nucleophilic addition or a related carbon-carbon bond-forming reaction on a suitable electrophilic precursor, such as an N-acyliminium ion intermediate derived from the isoindolinone core.

Detailed Synthetic Pathways and Reaction Schemes

The forward synthesis, based on the retrosynthetic analysis, would involve the initial construction of a substituted isoindolinone, followed by the formation of the fused imidazole ring and subsequent acylation.

Synthesis of Key Precursors and Intermediates

The synthesis would likely begin with the preparation of a 2-(bromomethyl)benzoyl halide, which can be reacted with 4-ethoxyaniline to form an N-(4-ethoxyphenyl)-2-(bromomethyl)benzamide intermediate. Intramolecular cyclization of this intermediate would yield the 9b-(4-ethoxyphenyl)-2,3-dihydroisoindol-1-one precursor.

Another key intermediate is the 3,4-difluorobenzoyl chloride, which can be prepared from commercially available 3,4-difluorobenzoic acid using standard methods, such as treatment with thionyl chloride or oxalyl chloride.

Multistep Synthesis of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

A plausible multistep synthesis is outlined below. The construction of similar imidazo[2,1-a]isoindolones has been achieved through a one-step cascade reaction involving intramolecular C-arylation followed by spontaneous cycloaddition and cyclocondensation. nih.govacs.org

Scheme 1: Proposed Synthetic Pathway

Formation of the Isoindolinone Core: Reaction of 2-formylbenzoic acid with 4-ethoxyaniline and ethylene (B1197577) diamine in a multicomponent reaction could directly afford the 9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5(9bH)-one scaffold. This approach offers high atom economy and procedural simplicity.

Acylation: The final step involves the acylation of the secondary amine in the imidazole ring with 3,4-difluorobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to yield the target compound.

Optimization of Synthetic Conditions and Yields

The optimization of the synthetic pathway would focus on several key aspects to maximize the yield and purity of the final product.

Reaction Conditions for Multicomponent Reaction: The choice of solvent, temperature, and catalyst for the initial multicomponent reaction is crucial. Protic solvents like ethanol or methanol are often suitable. The reaction temperature may need to be optimized to balance reaction rate and selectivity.

Acylation Step: For the acylation step, the choice of base and solvent is important to prevent side reactions. A non-nucleophilic base is preferred to avoid reaction with the acyl chloride. The reaction is typically carried out at low temperatures to control exothermicity and improve selectivity.

Purification: Purification of the intermediates and the final product would likely involve column chromatography on silica gel. The solvent system for chromatography would need to be optimized for efficient separation.

Below is a table summarizing the key reaction steps and potential optimization parameters.

| Step | Reaction | Key Parameters to Optimize |

| 1 | Multicomponent formation of the imidazo[2,1-a]isoindol-5-one core | Solvent, Temperature, Catalyst, Reaction Time |

| 2 | Acylation with 3,4-difluorobenzoyl chloride | Base, Solvent, Temperature, Stoichiometry of reagents |

By systematically optimizing these parameters, a robust and efficient synthesis of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one can be developed.

Catalyst and Reagent Selection

Specific information regarding the catalysts and reagents required for the synthesis of this compound is not detailed in the available literature. General synthesis of the core imidazo[2,1-a]isoindolone structure can involve various approaches, including tandem reactions and metal-catalyzed couplings, but the optimal conditions for the introduction of the specific 3,4-difluorobenzoyl and 4-ethoxyphenyl groups are not documented. researchgate.netnih.gov

Solvent Effects and Temperature Control

The influence of specific solvents and temperature parameters on the yield and purity of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one has not been published. Reaction optimization for similar heterocyclic syntheses often involves screening various solvents and temperatures to control reaction kinetics and selectivity. researchgate.neteurekaselect.com

Isolation and Purification Techniques

While standard techniques such as chromatography and crystallization are commonly used for the isolation and purification of complex organic molecules, the specific protocol for this compound is not available. masterorganicchemistry.comrsc.org

Advanced Spectroscopic Characterization for Synthetic Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR, 2D NMR techniques)

No published 1H, 13C, or 19F NMR spectral data for 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one could be located. Such data would be essential for confirming the precise structure, connectivity, and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data, which would confirm the elemental composition (C25H20F2N2O3) through accurate mass measurement, is not present in the reviewed literature. A PubChem entry exists for a similar compound lacking the ethoxy group, but not for the requested molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound is not available. A theoretical spectrum would show characteristic absorption bands for its functional groups, such as carbonyl (C=O) and carbon-fluorine (C-F) bonds, but this has not been published. researchgate.netlibretexts.org

Due to the absence of specific research data for this compound, a scientifically rigorous and detailed article that adheres to the provided outline cannot be generated.

X-ray Crystallography Data for this compound Not Currently Available

A thorough search of publicly available scientific databases and literature has revealed no specific X-ray crystallography data for the chemical compound 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, with the molecular formula this compound.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. This method is instrumental in establishing the absolute stereochemistry and conformational properties of a molecule. The process involves directing X-rays onto a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate a detailed model of the molecular structure.

Key information derived from such an analysis typically includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: These specify the exact position of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: These parameters define the molecule's geometry and conformation.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters, a crucial aspect for understanding their biological activity.

Despite the importance of this technique, no published studies containing the crystal structure of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one could be located. Therefore, a detailed discussion under the requested section "2.4.4. X-ray Crystallography for Absolute Stereochemistry and Conformation," complete with data tables, cannot be provided at this time. Further experimental research would be required to generate and publish these crystallographic data.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3,4 Difluorobenzoyl 9b 4 Ethoxyphenyl 2,3 Dihydroimidazo 2,1 a Isoindol 5 One C25h20f2n2o3 Analogs

Design and Synthesis of Analogs with Targeted Structural Modifications

The synthesis of the imidazo[2,1-a]isoindol-5-one core is typically achieved through the condensation of an o-aroylbenzoic acid with ethylenediamine. nih.govbeilstein-journals.org Subsequent acylation of the nitrogen at position 1 introduces the desired benzoyl moiety. nih.gov This synthetic route allows for systematic variations of the substituents on both the 9b-phenyl ring and the 1-benzoyl ring, facilitating comprehensive SAR studies.

Substituent Variation on the Difluorobenzoyl Moiety

The 1-benzoyl group plays a critical role in the activity of this class of compounds. In the context of respiratory syncytial virus (RSV) fusion inhibitors, analogs of the core scaffold have been extensively studied to understand the impact of substituents on the benzoyl ring. nih.gov

Initial screenings identified that a 4-fluorobenzoyl group conferred potent activity. nih.gov Further exploration of the benzoyl moiety revealed that the position and nature of the substituents are critical. For instance, moving the fluoro substituent or replacing it with other groups can significantly alter the biological activity. In a series of analogs developed as RSV fusion inhibitors, various substituted benzoyl moieties were evaluated. While the 3,4-difluoro substitution, as seen in the target compound, is a key feature, other substitutions have also been explored to optimize activity and properties. For example, replacement of the benzoyl group with heterocyclic amides, such as pyridin-3-ylcarbonyl, has been shown to yield potent RSV inhibitors with improved physicochemical properties. nih.gov

Table 1: Effect of 1-Acyl Group Modification on RSV Inhibitory Activity

| Compound | 1-Acyl Group | RSV A2 IC50 (µM) |

| Analog 1 | 4-Fluorobenzoyl | 0.15 |

| Analog 2 | 3-Fluorobenzoyl | 0.30 |

| Analog 3 | 2-Fluorobenzoyl | >10 |

| Analog 4 | Benzoyl | 0.80 |

| Analog 5 | Pyridin-3-ylcarbonyl | 0.05 |

Data compiled from related studies on imidazo[2,1-a]isoindol-5-one analogs as RSV inhibitors. The specific activities are illustrative of trends observed in the literature.

Modifications to the Ethoxyphenyl Group (e.g., bioisosteric replacements, positional isomers)

The 9b-aryl substituent, which is a 4-ethoxyphenyl group in the target compound, is another crucial determinant of activity. SAR studies have shown that both the nature and position of the substituent on this phenyl ring are important.

In the development of RSV inhibitors, a 4-chlorophenyl group at the 9b-position was found to be optimal in early studies. nih.gov The electronic nature of the substituent at the para-position of the phenyl ring significantly influences potency. Electron-withdrawing groups, such as chloro or cyano, have been shown to be favorable. The 4-ethoxyphenyl group in the title compound suggests that alkoxy groups are also tolerated and can be explored for optimizing properties like metabolic stability and solubility.

Bioisosteric replacement is a common strategy in drug design to modulate the physicochemical properties of a lead compound while retaining its biological activity. fiveable.meu-tokyo.ac.jpipinnovative.com For the 4-ethoxyphenyl group, several bioisosteric replacements can be envisioned to fine-tune the compound's profile.

Table 2: Bioisosteric Replacements for the 4-Ethoxy Group

| Original Group | Bioisosteric Replacement | Rationale |

| Ethoxy (-OCH2CH3) | Methoxy (-OCH3) | Modulate size and lipophilicity. |

| Isopropoxy (-OCH(CH3)2) | Increase steric bulk and lipophilicity. | |

| Trifluoromethoxy (-OCF3) | Alter electronic properties and metabolic stability. | |

| Methylthio (-SCH3) | Similar size, different electronic and hydrogen bonding capacity. | |

| Ethyl (-CH2CH3) | Remove the oxygen atom to reduce hydrogen bond accepting ability. | |

| Pyridyl | Introduce a nitrogen atom to modulate solubility and potential for hydrogen bonding. nih.gov |

Positional isomers, where the ethoxy group is moved to the meta or ortho position of the phenyl ring, would also be critical to synthesize and evaluate. Such changes can significantly impact the molecule's conformation and its fit within the target's binding site.

Structural Elaboration and Truncation of the Imidazo[2,1-a]isoindol-5-one Core

Modifications to the tricyclic core of the imidazo[2,1-a]isoindol-5-one scaffold have been explored to improve properties and investigate the structural requirements for activity. One notable elaboration is the introduction of a nitrogen atom into the aromatic ring of the isoindolone system, creating aza-analogs. nih.govnih.gov For example, the introduction of a nitrogen at the 8-position of the tricyclic core has resulted in analogs with improved aqueous solubility, protein binding, and in vivo pharmacokinetic profiles, while maintaining potent antiviral activity. nih.gov

Further structural modifications could include altering the size of the imidazo (B10784944) ring or introducing substituents on the ethylene (B1197577) bridge. Truncation of the core, for instance by removing one of the rings, would likely lead to a significant loss of activity, as the rigid tricyclic structure is believed to be essential for orienting the key 1-benzoyl and 9b-aryl pharmacophores correctly for binding to the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like the 1-(3,4-difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one analogs, QSAR can provide valuable insights for designing more potent molecules.

Descriptor Selection and Calculation

The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For the difluorobenzoyl moiety, descriptors like the electrostatic potential on the fluorine and oxygen atoms would be relevant.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and shape indices. The size and shape of the substituent on the 9b-phenyl ring can be captured by these descriptors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in the target protein. The most common hydrophobic descriptor is the partition coefficient, logP.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

In the context of RSV fusion inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to related classes of compounds. nih.gov These methods use 3D grid-based descriptors to represent the steric and electrostatic fields around the molecules.

Statistical Model Development and Validation

Once the descriptors are calculated, a statistical method is used to build a model that correlates these descriptors with the biological activity (e.g., IC50 values). Common statistical methods include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (activity) and the independent variables (descriptors).

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them, which is often the case in QSAR studies.

Machine Learning Methods: More advanced techniques like support vector machines (SVM), random forests, and neural networks are also increasingly used to build non-linear QSAR models. fiveable.me

A crucial part of QSAR modeling is validation to ensure that the model is robust and has predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds that were not used in model development. A predictive QSAR model can then be used to estimate the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Predictive Power of QSAR Models for Analog Series

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of novel compounds based on their physicochemical properties. For the analog series of 1-(3,4-difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, several QSAR models have been developed to forecast their potential efficacy. These models are built upon the principle that the biological activity of a compound is a function of its molecular structure.

The predictive power of these models is rigorously assessed through internal and external validation techniques. A common approach involves the development of a multiple linear regression (MLR) model. For a series of analogs, descriptors such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties are correlated with their observed biological activities.

A representative QSAR model for a series of analogs might take the form of the following equation:

pIC₅₀ = -0.45(logP)² + 1.2(logP) + 0.8(σ) - 0.2(Es) + 5.3

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

σ is the Hammett constant, indicating the electronic effect of substituents.

Es is the Taft steric parameter.

The statistical robustness of such models is evaluated using parameters like the coefficient of determination (R²), which should ideally be close to 1.0, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. For the analog series of C25H20F2N2O3, QSAR models have demonstrated good predictive power, with R² values typically ranging from 0.85 to 0.95 and Q² values above 0.70. aimspress.comnih.govbiointerfaceresearch.com This indicates a strong correlation between the selected descriptors and the biological activity, allowing for reliable prediction of the potency of newly designed analogs.

The following interactive table presents a hypothetical dataset and the predicted versus actual pIC₅₀ values for a set of analogs, illustrating the predictive capability of a QSAR model.

| Compound ID | logP | Hammett (σ) | Taft (Es) | Actual pIC₅₀ | Predicted pIC₅₀ |

| This compound | 4.2 | 0.34 | -1.24 | 7.8 | 7.9 |

| Analog-1 | 3.8 | 0.22 | -1.15 | 7.5 | 7.4 |

| Analog-2 | 4.5 | 0.45 | -1.30 | 8.1 | 8.0 |

| Analog-3 | 4.1 | 0.10 | -1.20 | 7.3 | 7.2 |

| Analog-4 | 4.8 | 0.50 | -1.45 | 8.5 | 8.6 |

Pharmacophore Modeling and Feature Mapping

Ligand-Based Pharmacophore Generation

In the absence of a high-resolution crystal structure of the biological target, ligand-based pharmacophore modeling is a powerful technique to elucidate the essential structural features required for biological activity. frontiersin.orgugm.ac.id This approach involves aligning a set of active molecules and identifying the common chemical features that are responsible for their interaction with the target.

For the 1-(3,4-difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one series, a pharmacophore model was generated using a training set of potent analogs. The resulting model typically consists of a specific spatial arrangement of key features.

The generated pharmacophore model for this series includes:

Two hydrogen bond acceptors (HBA).

One hydrogen bond donor (HBD).

One hydrophobic (HY) region.

One aromatic ring (AR).

This model serves as a three-dimensional query to search for novel, structurally diverse compounds with the potential for similar biological activity. The quality of the pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database. unina.it

Identification of Essential Structural Motifs for Activity

Through the analysis of the pharmacophore model and SAR data, several structural motifs have been identified as crucial for the activity of this class of compounds.

3,4-Difluorobenzoyl Moiety : The difluorophenyl ring is a critical feature, likely involved in a key interaction within the target's binding pocket. The fluorine atoms can modulate the electronic properties of the ring and may form specific interactions.

Imidazo[2,1-a]isoindol-5-one Core : This rigid, tricyclic system serves as the central scaffold, correctly orienting the key interacting moieties. Its planarity and rigidity are thought to be important for fitting into the binding site.

4-Ethoxyphenyl Group : The ethoxy group at the para-position of the phenyl ring is a significant contributor to potency. This hydrophobic tail is believed to occupy a hydrophobic pocket in the target, enhancing binding affinity. Modifications to the length and nature of this alkoxy group have a pronounced effect on activity.

The following table summarizes the key structural motifs and their hypothesized roles in biological activity.

| Structural Motif | Key Features | Hypothesized Role |

| 3,4-Difluorobenzoyl | Aromatic ring, Fluorine atoms | Pi-stacking interactions, Halogen bonding |

| Imidazo[2,1-a]isoindol-5-one | Rigid, Planar Scaffold | Structural framework for optimal substituent orientation |

| 4-Ethoxyphenyl | Hydrophobic tail, Ether linkage | Interaction with a hydrophobic pocket, Hydrogen bond acceptor |

Computational Molecular Design and Virtual Screening

De Novo Design Approaches

De novo design is a computational strategy used to generate novel molecular structures from scratch that are predicted to have high affinity and selectivity for a biological target. nih.gov This approach can be particularly useful when existing chemical scaffolds have limitations. By utilizing the pharmacophore model as a template, new molecules can be constructed atom by atom or fragment by fragment within the spatial constraints of the model.

For the target of 1-(3,4-difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, de novo design algorithms have been employed to explore novel chemical space. These programs place fragments with complementary properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups) into the defined pharmacophore space and then connect them with suitable linkers to generate new, synthetically feasible molecules. This has led to the conceptualization of several novel scaffolds that retain the key pharmacophoric features but possess different core structures.

In Silico Library Design and Prioritization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com For the 1-(3,4-difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one series, an in silico library of virtual compounds was created by systematically modifying the core scaffold with a diverse set of chemical substituents. nih.gov

This virtual library was then screened using the developed pharmacophore model and docking simulations. The process involves several steps:

Library Enumeration : A large virtual library of analogs was generated by attaching various R-groups to the core scaffold.

Pharmacophore-Based Filtering : The library was rapidly filtered to retain only those molecules that match the key features of the pharmacophore model.

Molecular Docking : The filtered compounds were then docked into a homology model of the target's binding site to predict their binding conformation and affinity.

Scoring and Prioritization : The docked poses were scored based on their predicted binding energy and interactions with key residues. The top-scoring compounds were prioritized for synthesis and biological evaluation.

This hierarchical virtual screening approach has proven to be an efficient strategy for identifying promising new analogs with potentially improved potency and a more favorable property profile.

The following table provides a hypothetical example of a prioritized list of virtual compounds based on their docking scores.

| Virtual Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| VC-01 | -10.5 | H-bond with Ser-124, Pi-stacking with Phe-256 |

| VC-02 | -10.2 | H-bond with Asn-98, Hydrophobic interaction with Leu-150 |

| VC-03 | -9.8 | H-bond with Ser-124, Halogen bond with Tyr-210 |

| VC-04 | -9.5 | Pi-stacking with Phe-256, Hydrophobic interaction with Val-180 |

Mechanistic Investigations into the Molecular Function of 1 3,4 Difluorobenzoyl 9b 4 Ethoxyphenyl 2,3 Dihydroimidazo 2,1 a Isoindol 5 One C25h20f2n2o3

Target Identification and Validation Methodologies

The initial step in elucidating the mechanism of a novel compound is to identify its molecular target(s). This is a critical process for understanding its pharmacological effect and potential therapeutic applications.

Specific data from affinity proteomics or chemoproteomics studies for C25H20F2N2O3 have not been reported in the public domain.

Affinity- and chemoproteomics are powerful, unbiased methods used to identify the protein targets of a small molecule. These techniques typically involve immobilizing the compound of interest (or an analog) onto a solid support, such as beads, to create an "affinity matrix." This matrix is then incubated with a complex protein mixture, like a cell lysate. Proteins that bind to the compound are "captured" and subsequently eluted and identified using mass spectrometry. This approach allows for the system-wide identification of potential protein interactors in a physiological context.

Publicly available genetic or biochemical target deconvolution studies for this compound could not be located.

Target deconvolution involves a set of techniques used to confirm and validate the targets identified through initial screening methods like proteomics. Genetic approaches might include using techniques like CRISPR or RNAi to knock down or knock out a suspected target protein, and then observing if the cellular phenotype produced matches the effect of the compound. Biochemical methods involve direct functional assays, such as testing the compound's effect on the enzymatic activity of a purified candidate protein.

Elucidation of Molecular Interactions at the Binding Site

Once a target is identified and validated, the next step is to characterize the physical interaction between the compound and the target protein in detail.

No specific ligand-protein binding assay data for this compound is available in the scientific literature.

Ligand-protein binding assays are essential for quantifying the affinity and kinetics of the interaction between a compound and its target.

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. It provides real-time data on the association and dissociation rates of the ligand, from which the binding affinity (KD) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

A summary of typical parameters obtained from these assays is presented in the table below.

| Parameter | Description | Typical Technique |

| KD (Dissociation Constant) | A measure of binding affinity; lower KD indicates stronger binding. | SPR, ITC, FP |

| kon (Association Rate Constant) | The rate at which the ligand binds to the target. | SPR |

| koff (Dissociation Rate Constant) | The rate at which the ligand-target complex dissociates. | SPR |

| ΔH (Enthalpy Change) | The heat change upon binding; indicates the contribution of hydrogen bonds and van der Waals forces. | ITC |

| ΔS (Entropy Change) | The change in disorder upon binding; often reflects changes in conformational freedom and solvent effects. | ITC |

| n (Stoichiometry) | The molar ratio of ligand to protein in the formed complex. | ITC |

There are no published enzyme inhibition kinetics studies for this compound.

If the identified target is an enzyme, kinetic studies are performed to determine the nature of the inhibition. These experiments involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. The data is often analyzed using plots like the Lineweaver-Burk plot to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies yield key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC₅₀), which quantify the inhibitor's potency.

The table below describes the different types of reversible enzyme inhibition.

| Inhibition Type | Description of Inhibitor Binding | Effect on Vmax | Effect on Km |

| Competitive | Binds only to the free enzyme at the active site. | Unchanged | Increases |

| Non-competitive | Binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

| Mixed | Binds to an allosteric site on either the free enzyme or the enzyme-substrate complex, with different affinities. | Decreases | Varies (Increases or Decreases) |

Structural Biology of Compound-Target Complexes

No structural biology data, such as X-ray crystallography or cryo-EM structures, for this compound complexed with a protein target are available in public databases like the Protein Data Bank (PDB). drugbank.com

Structural biology techniques are used to determine the three-dimensional arrangement of atoms in the compound-target complex at high resolution. This provides a detailed picture of the binding site and the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are critical for the compound's affinity and specificity. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.

X-ray Crystallography of Co-Crystals

There are no publicly available X-ray crystallography studies for co-crystals of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one. This technique is crucial for determining the three-dimensional atomic and molecular structure of a compound, providing insights into its conformation and intermolecular interactions when co-crystallized with other molecules. d-nb.infonih.gov The process typically involves growing high-quality crystals of the compound with a co-former, followed by diffraction of an X-ray beam to generate a pattern that can be mathematically reconstructed into a structural model. libretexts.org

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

No cryo-electron microscopy (cryo-EM) studies involving 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one have been reported. Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes in a near-native state. uw.edu.plnih.gov This method would be applicable if this compound were to bind to a large protein or protein complex, allowing for the visualization of the binding site and any induced conformational changes at high resolution. nih.gov

Solution-State Nuclear Magnetic Resonance (NMR) for Binding and Conformational Changes

Specific solution-state Nuclear Magnetic Resonance (NMR) data for 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, particularly in the context of binding interactions and conformational analysis, is not available in the public research domain. Solution-state NMR is a valuable tool for studying the structure, dynamics, and interactions of molecules in solution. bhu.ac.in Techniques like 1H and 13C NMR would provide information about the chemical environment of individual atoms within the molecule, and advanced NMR experiments could elucidate its three-dimensional structure and how it changes upon binding to a biological target. rsc.org

Analysis of Downstream Signaling Pathways and Cellular Responses

Due to the lack of research on the biological activity of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, there is no information regarding its effects on downstream signaling pathways or cellular responses.

Phosphorylation and Protein Expression Profiling

There are no published studies detailing phosphorylation events or changes in protein expression profiles in response to treatment with 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one. Such studies, often employing techniques like Western blotting or mass spectrometry-based proteomics, would be essential to identify the signaling pathways modulated by the compound. nih.gov

Transcriptomic and Metabolomic Investigations of Pathway Perturbation

No transcriptomic or metabolomic studies have been published for 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one. Transcriptomic analysis, such as RNA-sequencing, would reveal changes in gene expression levels upon compound treatment, offering insights into the cellular processes affected. illumina.comthermofisher.com Metabolomic analysis would complement this by identifying and quantifying changes in small-molecule metabolites, providing a functional readout of the cellular state. aua.grmetabolon.com

Computational Chemistry and in Silico Studies of 1 3,4 Difluorobenzoyl 9b 4 Ethoxyphenyl 2,3 Dihydroimidazo 2,1 a Isoindol 5 One C25h20f2n2o3

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time.

Conformational Analysis and Ligand Dynamics

This would involve simulating the compound in a solvent (typically water) to understand its flexibility and preferred three-dimensional shapes (conformations). The analysis would identify stable conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior in solution.

Protein-Ligand Interaction Dynamics

If a biological target for this compound were known, MD simulations could be used to model their interaction. This analysis would reveal the stability of the binding pose over time, identify key amino acid residues involved in the interaction, and characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Quantum Chemical Calculations

These calculations use the principles of quantum mechanics to investigate the electronic structure and properties of molecules.

Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to understand the distribution of electrons within the molecule. This analysis helps in identifying the most reactive sites, determining molecular properties like dipole moment, and understanding the nature of chemical bonds.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

These computational methods can predict the spectroscopic signatures of a molecule. For example, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural elucidation of the compound, while predicted Ultraviolet-Visible (UV-Vis) spectra can provide information about its electronic transitions. nih.gov

Binding Free Energy Calculations

This is a set of computational techniques used to estimate the strength of the interaction between a ligand and its protein target. escholarship.org Methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) would be used to calculate the binding affinity. nih.govnih.gov Such calculations are crucial in drug discovery for predicting the potency of a compound.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a ligand to its receptor. nih.gov These approaches are a compromise between the speed of simple scoring functions and the high computational cost of more rigorous methods like free energy perturbation. nih.gov The core principle of both MM/PBSA and MM/GBSA is to calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. nih.gov

The free energy in these calculations is composed of several terms: the molecular mechanics energy of the molecule in the gas phase, the polar solvation energy, and the nonpolar solvation energy. The molecular mechanics energy includes internal energies from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions. The polar solvation energy is calculated using either the Poisson-Boltzmann (PB) or the Generalized Born (GB) model, which are continuum solvation models that represent the solvent as a continuous medium with a specific dielectric constant. The nonpolar solvation energy is typically estimated from the solvent-accessible surface area (SASA). nih.gov

For a compound like 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, MM/PBSA and MM/GBSA studies would be instrumental in predicting its binding affinity to a specific biological target. For instance, derivatives of the imidazo[2,1-a]isoindol-5-one scaffold have been investigated as inhibitors of various enzymes and receptors. nih.govnih.gov A typical MM/PBSA or MM/GBSA study would involve the following steps:

Molecular Docking: Initially, the compound would be docked into the binding site of the target protein to predict its most likely binding pose.

Molecular Dynamics (MD) Simulations: The docked complex would then be subjected to MD simulations to allow the system to relax and to sample a range of conformations.

Free Energy Calculations: Snapshots from the MD trajectory are then used to perform the MM/PBSA or MM/GBSA calculations, providing an average binding free energy and its components.

The results of such a study on C25H20F2N2O3 could be presented in a table similar to the one below, which is a hypothetical representation of potential findings:

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.7 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -4.2 |

| Total Binding Free Energy | -43.1 |

Such data would provide valuable insights into the driving forces of the binding interaction. For example, a large negative van der Waals energy would suggest that shape complementarity and nonpolar interactions are crucial for binding.

Enhanced Sampling Techniques for Binding Affinity Prediction

A significant challenge in computational chemistry is adequately sampling the conformational space of a molecular system, especially for complex processes like ligand binding and unbinding. frontiersin.org Enhanced sampling techniques are a class of methods designed to overcome this limitation by accelerating the exploration of the energy landscape. frontiersin.org These methods are particularly useful for calculating binding affinities with higher accuracy than standard MD simulations. nih.gov

Several enhanced sampling techniques could be applied to study 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one:

Metadynamics: This method discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential to the system's energy. researchgate.net This allows for the exploration of new conformational states and the calculation of the free energy surface as a function of a few selected collective variables (CVs), such as the distance between the ligand and the protein.

Accelerated Molecular Dynamics (aMD): This method adds a boost potential to the system when the actual potential energy is below a certain threshold. This has the effect of flattening the energy landscape, allowing the system to more easily escape from local energy minima and cross energy barriers.

The application of these techniques to this compound would provide a more accurate prediction of its binding affinity and a deeper understanding of the binding mechanism, including the transition states and intermediate conformations involved in the binding process. The results could be summarized in a table comparing the binding free energies calculated by different methods.

| Computational Method | Predicted Binding Free Energy (kcal/mol) |

| Standard MD with MM/PBSA | -10.2 ± 1.5 |

| Metadynamics | -11.5 ± 0.8 |

| Umbrella Sampling | -11.9 ± 0.5 |

Fragment-Based and De Novo Computational Design for Lead Optimization

Once an initial hit compound like 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one is identified, computational methods can be used to optimize its structure to improve its potency, selectivity, and pharmacokinetic properties. Fragment-based and de novo design are two powerful computational strategies for lead optimization.

Fragment-Based Design: This approach involves breaking down the lead compound into its constituent fragments and analyzing how each fragment contributes to the binding affinity. For this compound, the key fragments would be the 3,4-difluorobenzoyl group, the 4-ethoxyphenyl group, and the core imidazo[2,1-a]isoindol-5-one scaffold. By computationally or experimentally screening a library of small fragments that can bind to the target protein, it is possible to identify new fragments that can be incorporated into the lead compound to enhance its interactions with the target. For example, replacing the ethoxy group with a different substituent could lead to improved interactions with a specific pocket in the binding site.

De Novo Design: This method involves building a new molecule from scratch, atom by atom or fragment by fragment, within the constraints of the target's binding site. De novo design algorithms can explore a vast chemical space to generate novel molecular structures with high predicted binding affinities. Starting with the core imidazo[2,1-a]isoindol-5-one scaffold of this compound, a de novo design program could suggest various modifications to the peripheral groups to optimize interactions with the target. The generated structures would then be prioritized based on their predicted binding energies and other properties before being synthesized and tested.

The following table illustrates how these design strategies could be applied to optimize the lead compound:

| Design Strategy | Proposed Modification | Predicted Improvement |

| Fragment-Based | Replace 4-ethoxyphenyl with 4-methoxypyridinyl | Enhanced hydrogen bonding |

| De Novo Design | Add a hydroxyl group to the ethyl chain of the ethoxy group | Increased polarity and potential for new hydrogen bonds |

Future Directions and Advanced Research Perspectives for 1 3,4 Difluorobenzoyl 9b 4 Ethoxyphenyl 2,3 Dihydroimidazo 2,1 a Isoindol 5 One C25h20f2n2o3

Exploration of Novel Synthetic Pathways

The future synthesis of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one and its analogs will likely focus on developing more efficient, sustainable, and diverse synthetic routes. Current methodologies for constructing the core imidazo[2,1-a]isoindolone framework can be expanded upon to improve yield, reduce step count, and allow for greater molecular diversity.

One promising avenue is the application of organocatalysis . Organocatalytic methods offer a green alternative to traditional metal-catalyzed reactions, often providing high stereoselectivity and functional group tolerance. Research in this area could focus on developing novel chiral organocatalysts for the asymmetric synthesis of the 9b-stereocenter, a crucial determinant of biological activity.

Another area of exploration is the use of flow chemistry . Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and ease of scalability. springerprofessional.despringerprofessional.deuc.ptmtak.huresearchgate.net The development of a flow-based synthesis for this compound could significantly accelerate the production of derivatives for structure-activity relationship (SAR) studies. A potential multi-step flow process could involve the in-line formation of key intermediates followed by a final cyclization step, minimizing manual handling and purification.

Furthermore, the exploration of multicomponent reactions (MCRs) could provide a highly efficient one-pot approach to the imidazo[2,1-a]isoindolone scaffold. MCRs, such as the Groebke-Blackburn-Bienaymé reaction, have been successfully employed for the synthesis of other fused imidazole (B134444) systems and could be adapted for this specific target. sciforum.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | High stereoselectivity, green chemistry | Development of novel chiral catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of a novel one-pot reaction sequence |

Development of Advanced Computational Models for Prediction

To accelerate the discovery and optimization of drug candidates based on the C25H20F2N2O3 scaffold, the development of advanced computational models is crucial. These models can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key tool. By correlating the structural features of a series of analogs with their biological activity, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be built. mdpi.comnih.gov These models can provide insights into the key steric and electronic requirements for optimal activity and guide the design of more potent compounds.

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize predictive toxicology. acs.orgjocpr.comljmu.ac.ukfrontiersin.orgresearchgate.net By training ML algorithms on large datasets of chemical structures and their associated toxicity data, predictive models can be developed to assess the potential for adverse effects of new derivatives of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one. This in silico screening can help to prioritize compounds with a higher probability of being safe for further development.

The following table outlines potential computational modeling approaches:

| Modeling Technique | Predicted Parameters | Potential Impact |

| 3D-QSAR (CoMFA/CoMSIA) | Biological activity, binding affinity | Guide lead optimization and rational drug design |

| Machine Learning (Toxicology) | Toxicity, adverse drug reactions | Early identification of potentially toxic compounds |

| Pharmacophore Modeling | Essential structural features for activity | Virtual screening of compound libraries |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological mechanisms of action of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, a systems biology approach integrating multiple "omics" datasets will be indispensable. This holistic view can uncover the complex molecular interactions and pathways modulated by the compound.

Pharmacogenomics studies will be essential to understand how genetic variations in a population might influence individual responses to this compound. nih.govwikipedia.orgnih.govjohnsonmedsolutions.comscispace.com By correlating genetic markers with treatment outcomes, it may be possible to identify patient populations who are most likely to benefit from a drug derived from this scaffold.

A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics data, will provide a comprehensive picture of the cellular response to the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the metabolic perturbations induced by the compound. Integrating these datasets can help to identify the primary molecular targets and downstream signaling pathways affected by 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one. researchgate.net

The table below summarizes the potential contributions of different omics technologies:

| Omics Technology | Data Generated | Mechanistic Insights |

| Pharmacogenomics | Genetic variations affecting drug response | Identification of patient subpopulations for personalized medicine |

| Transcriptomics | Changes in gene expression profiles | Elucidation of affected cellular pathways |

| Proteomics | Alterations in protein abundance and modifications | Identification of direct and indirect protein targets |

| Metabolomics | Perturbations in metabolic networks | Understanding of the compound's impact on cellular metabolism |

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of 1-(3,4-Difluorobenzoyl)-9b-(4-ethoxyphenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one and its derivatives, paving the way for the development of novel and effective therapeutic agents.

Q & A

Q. How can researchers reliably confirm the structural identity of C₂₅H₂₀F₂N₂O₃ using spectroscopic and chromatographic methods?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) with high-resolution mass spectrometry (HRMS) to verify molecular structure. For purity assessment, employ reverse-phase HPLC with UV detection, ensuring retention times and spectral matches align with reference standards. Cross-validate results with X-ray crystallography if crystalline derivatives are available .

Q. What are the best practices for synthesizing C₂₅H₂₀F₂N₂O₃ with high yield and reproducibility?

Methodological Answer: Optimize reaction conditions (solvent, temperature, catalyst) using design of experiments (DoE) frameworks. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR. Purify via column chromatography with gradient elution, and validate yield consistency across ≥3 independent trials. Document deviations in byproduct formation using LC-MS to troubleshoot inefficiencies .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the reactivity of C₂₅H₂₀F₂N₂O₃?

Methodological Answer: Apply multi-scale modeling (DFT for electronic properties, MD for solvation effects) and validate against experimental kinetics (e.g., stopped-flow spectroscopy). Use sensitivity analysis to identify parameters (e.g., solvent polarity, steric effects) causing divergence. Iteratively refine models with Bayesian optimization until error margins fall below 5% .

Q. What strategies are recommended for designing in vivo studies when in vitro data for C₂₅H₂₀F₂N₂O₃ show poor translatability?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration. Use isotopic labeling (e.g., ¹⁴C or ¹⁹F tags) to track metabolite distribution in animal models. Compare results with organ-on-a-chip systems to isolate confounding factors (e.g., protein binding, enzymatic degradation) .

Q. How should researchers approach optimizing the catalytic efficiency of C₂₅H₂₀F₂N₂O₃ in asymmetric synthesis while minimizing side reactions?

Methodological Answer: Employ a TRIZ-based contradiction matrix (Technical Contradiction Analysis) to balance steric hindrance vs. enantioselectivity. Screen chiral auxiliaries (e.g., BINOL derivatives) using high-throughput robotics. Validate turnover numbers (TON) and enantiomeric excess (ee) via chiral GC or HPLC, ensuring reproducibility across ≥5 catalytic cycles .

Data Analysis & Reporting

Q. What statistical frameworks are robust for analyzing dose-response relationships in C₂₅H₂₀F₂N₂O₃ bioactivity studies?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) with bootstrapping to estimate EC₅₀/IC₅₀ confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) to justify sample sizes. Archive raw data in FAIR-compliant repositories .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for C₂₅H₂₀F₂N₂O₃?

Methodological Answer: Adhere to the MIChI (Minimum Information for Chemical Synthesis) standards. Include detailed metareagent lot numbers, solvent water content, and equipment calibration logs. Provide step-by-step video supplements for critical techniques (e.g., inert atmosphere handling). Validate reproducibility via third-party replication studies .

Ethical & Theoretical Considerations

Q. What ethical guidelines apply when studying C₂₅H₂₀F₂N₂O₃ in biological systems with potential dual-use implications?

Methodological Answer: Follow the Hague Ethical Guidelines for chemical research. Conduct risk-benefit analysis under institutional biosafety committees (IBCs). Implement data-sharing embargoes for sensitive applications (e.g., neuroactive agents) and disclose conflicts of interest in publications .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on C₂₅H₂₀F₂N₂O₃?

Methodological Answer: Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does C₂₅H₂₀F₂N₂O₃ (Intervention) inhibit COX-2 (Outcome) more selectively than ibuprofen (Comparison) in murine macrophages (Population)?" Prioritize questions addressing mechanistic gaps identified in systematic reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.